
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H6F3NO3S. It is a derivative of benzenesulfonamide, featuring a trifluoromethyl group and a hydroxyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, followed by sulfonamide formation and hydroxylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the hydroxyl group.
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the hydroxyl group
Uniqueness
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Biological Activity
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- A hydroxyl group (-OH) at the 3-position of the benzene ring.
- A trifluoromethyl group (-CF₃) at the 2-position.
- A sulfonamide functional group (-SO₂NH₂).
These structural components contribute to its unique chemical properties, enhancing lipophilicity and biological activity, which are critical for its interaction with biological targets .
The mechanism of action of this compound involves several key interactions:
- Enhanced Membrane Penetration : The trifluoromethyl group increases the compound's ability to penetrate cell membranes due to its lipophilic nature .
- Enzyme Inhibition : The sulfonamide moiety allows the compound to form hydrogen bonds with specific enzymes, particularly carbonic anhydrases, which play a crucial role in maintaining pH balance and fluid homeostasis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies:
- Cell Proliferation Inhibition : In vitro studies have shown that it can inhibit the proliferation of cancer cells, including breast cancer MDA-MB-231 cells. The compound induced apoptosis and enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .
Study on Enzyme Inhibition
A study focused on the inhibitory effects of this compound on carbonic anhydrases revealed:
- IC₅₀ Values : The compound exhibited IC₅₀ values in the low micromolar range, indicating potent inhibition .
Anticancer Research
In a notable study involving breast cancer cells:
- Caspase Activation : The compound increased caspase-3 activity by 1.33–1.57 times at concentrations around 10 µM, leading to significant morphological changes indicative of apoptosis .
Data Tables
Biological Activity | Effect Observed | Concentration |
---|---|---|
Antimicrobial Activity | Inhibition of growth | Various strains |
Apoptosis Induction | Increased caspase-3 activity | 10 µM |
Enzyme Inhibition | IC₅₀ values | Low micromolar range |
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide, and how can intermediates be optimized for yield?
Methodological Answer: The synthesis typically involves sulfonation of a trifluoromethyl-substituted benzene derivative followed by hydroxylation. A common approach is:
Sulfonation: React 2-(trifluoromethyl)phenol with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Amination: Treat the intermediate with aqueous ammonia to yield the sulfonamide.
Hydroxylation: Introduce the hydroxyl group via electrophilic substitution or catalytic oxidation.
Optimization Tips:
- Use anhydrous conditions during sulfonation to minimize side reactions.
- Control reaction temperature (0–5°C) to prevent over-sulfonation.
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use 1H, 13C, and 19F-NMR to confirm the trifluoromethyl group (-CF3) and hydroxyl (-OH) positions. 19F-NMR is critical due to the strong electron-withdrawing nature of CF3 .
- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm−1) and hydroxyl O-H stretches (~3200 cm−1) .
- X-ray Crystallography: Refine crystal structures using SHELXL for precise determination of bond angles and hydrogen-bonding networks. High-resolution data (>1.0 Å) is recommended to resolve CF3 group geometry .
Q. How does the hydroxyl group influence the compound’s solubility and reactivity?
Methodological Answer: The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding. Reactivity is modulated through:
- Acidity: The -OH group (pKa ~9–10) can deprotonate under basic conditions, forming a nucleophilic phenoxide ion.
- Coordination Chemistry: Acts as a ligand for metal ions (e.g., Cu2+, Fe3+), forming complexes characterized by UV-Vis and ESR spectroscopy .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic structure and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of CF3 and charge distribution. Software like Gaussian or ORCA can model substituent impacts on reactivity .
- Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). The sulfonamide group often participates in hydrogen bonding with active-site residues, similar to Celecoxib .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
Methodological Answer:
- Cross-Validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies in CF3 group orientation may arise from crystal packing forces.
- Dynamic NMR: Resolve rotational barriers of the sulfonamide group in solution, which may differ from static crystal structures .
Q. How does this compound interact with biological targets, and what assays validate its mechanism?
Methodological Answer:
- Enzyme Inhibition Assays: Test inhibition of carbonic anhydrase or COX-2 using fluorometric assays. The sulfonamide moiety binds Zn2+ in carbonic anhydrase active sites.
- Kinetic Studies: Measure IC50 values and analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Cellular Uptake: Use fluorescence tagging (e.g., dansyl chloride) to track intracellular localization in cell lines .
Q. What are the challenges in synthesizing derivatives with modified trifluoromethyl or hydroxyl groups?
Methodological Answer:
Properties
Molecular Formula |
C7H6F3NO3S |
---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
3-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)6-4(12)2-1-3-5(6)15(11,13)14/h1-3,12H,(H2,11,13,14) |
InChI Key |
GHMFXFLFZJDOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.